2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Description
Historical Development of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic scaffolds have undergone a renaissance in medicinal chemistry since the early 2000s, driven by their ability to confer three-dimensionality and structural novelty to drug candidates. Early adoption of spirocycles, such as spiroketals and spirolactams, addressed limitations posed by flat aromatic systems, which often led to poor solubility and off-target interactions. The landmark 2014 review by Zheng et al. emphasized the versatility of spiro scaffolds in optimizing pharmacokinetic properties, citing their use in antiviral and anticancer agents. By 2023, over 50% of approved drugs containing spirocycles had been developed in the 21st century, reflecting their growing importance in overcoming drug discovery challenges.
Significance of Azaspiro[3.4]Octane Systems
Azaspiro[3.4]octanes represent a structurally distinct subclass characterized by a spiro junction between a pyrrolidine-like ring and a cyclopropane or cyclobutane moiety. These systems exhibit high F~sp3~ values (≥0.5), which correlate with improved solubility and membrane permeability compared to planar analogs. For example, the PubChem entry for 2-azaspiro[3.4]octane (CID 18187429) reveals a molecular formula of C~7~H~13~N and a compact, rigid architecture. This rigidity reduces conformational entropy upon target binding, enhancing binding affinity and selectivity for G protein-coupled receptors (GPCRs) and enzymes.
Emergence of Thia-Azaspiro[3.4]Octanes as Research Focus
The incorporation of sulfur into azaspiro[3.4]octanes, as seen in 5-thia derivatives, addresses metabolic instability associated with oxygen-containing analogs. A 2016 study demonstrated that replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane in linezolid analogs improved metabolic stability while retaining antibacterial activity. Similarly, 1-thia-6-azaspiro[3.4]octane hydrochloride (CAS 2803863-19-4) exemplifies the strategic use of sulfur to modulate electronic properties and hydrogen-bonding capacity. These modifications expand the utility of azaspiro scaffolds in targeting enzymes requiring sulfur-mediated interactions, such as cysteine proteases.
Position of 2-(Tert-Butoxycarbonyl)-5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylic Acid in Current Research
This compound combines three critical features:
- Spiro[3.4]octane core : Provides three-dimensional rigidity and synthetic versatility for diversification.
- Thia substitution : Enhances metabolic stability and enables disulfide bond mimicry in enzyme inhibition.
- Carboxylic acid and Boc-protected amine : Facilitates peptide coupling and prodrug strategies, as seen in ACE inhibitors like spirapril.
Recent synthetic routes emphasize cyclodehydration and intramolecular alkylation strategies to construct the spiro core, followed by orthogonal functionalization at the 8-carboxylic acid position.
Research Objectives and Scope
This article prioritizes three research axes:
- Synthetic Methodology : Evaluating scalable routes to the title compound and its derivatives.
- Structure-Activity Relationships (SAR) : Probing the impact of substituents on target engagement.
- Physicochemical Optimization : Balancing lipophilicity and aqueous solubility via substituent engineering.
Table 1: Key Synthetic Strategies for Azaspiro[3.4]Octane Derivatives
Structural and Functional Insights
The tert-butoxycarbonyl (Boc) group serves dual roles:
- Protection : Shields the secondary amine during synthetic steps involving acidic or nucleophilic conditions.
- Solubility modulation : The bulky tert-butyl group improves solubility in organic solvents, facilitating purification.
The 8-carboxylic acid moiety enables conjugation to carrier molecules or further derivatization into amides and esters, critical for prodrug development.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYKPSAHFAIBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, commonly referred to as Boc-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features that may confer specific biological properties, particularly in the realm of neuropharmacology and drug design.
- IUPAC Name : this compound 5,5-dioxide
- CAS Number : 1340481-81-3
- Molecular Formula : C12H19NO6S
- Molecular Weight : 305.35 g/mol
- Purity : Typically around 95% to 97% in commercial preparations .
Biological Activity
The biological activity of this compound has not been extensively documented in the literature, but its structural characteristics suggest several potential mechanisms of action:
- Neuroactive Properties : The spirocyclic structure is reminiscent of various neuroactive compounds, which may allow it to interact with neurotransmitter systems. This is particularly relevant in the context of neurotoxicity studies where compounds with similar frameworks have shown significant effects on acetylcholine receptors .
- Inhibition Mechanisms : Preliminary studies suggest that compounds with similar structures can inhibit the binding of toxins to nicotinic acetylcholine receptors, which may be an avenue for exploring the compound's potential as a therapeutic agent against neurotoxicity induced by cyanobacterial toxins like anatoxin-a .
- Potential Antimicrobial Activity : The thia (sulfur-containing) moiety could provide unique interactions with biological targets, potentially leading to antimicrobial effects. Compounds containing sulfur are often investigated for their ability to disrupt microbial metabolism.
Case Studies
- Neurotoxicity Studies : Research on related compounds indicates that modifications in the spirocyclic structure can significantly alter biological activity. For example, variations in substituents on the nitrogen or sulfur atoms can enhance or reduce neurotoxic effects.
- Synthetic Approaches : The synthesis of this compound has been reported as part of a broader effort to develop spirocyclic building blocks for pharmaceutical applications. The methodologies employed often involve multi-step reactions that enhance the functionalization potential of the resulting compounds .
Scientific Research Applications
Synthesis and Functionalization
The compound was first synthesized by Carreira and colleagues, providing a new area of chemical space with straightforward functional handles for further diversification . The synthesis involves the use of tert-butoxycarbonyl (Boc) protection, which is a common strategy in organic synthesis to protect amines during reactions.
Organic Synthesis
2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid serves as a versatile building block in the synthesis of complex organic molecules. Its spirocyclic structure allows for unique structural configurations that are valuable in drug design and development.
Medicinal Chemistry
The compound has been explored for its potential in developing new pharmaceuticals. Its structure can be modified to create various derivatives that may exhibit biological activity against specific targets .
Peptide Synthesis
The Boc group is commonly used in peptide synthesis to protect amino acids during coupling reactions. This compound's ability to act as a protected amino acid enhances its utility in synthesizing peptides with specific sequences and functionalities .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared below with three key analogs (Table 1), focusing on structural variations, molecular properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
Drug Design Considerations
- Solubility : The sulfone analog (CAS: 1340481-81-3) is priced at ~398.30 EUR/100 mg (95% purity), reflecting its specialized application in high-solubility formulations .
- Metabolic Stability : Smaller spiro systems (e.g., spiro[2.4]heptane) may resist cytochrome P450-mediated degradation, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
